![molecular formula C25H23N3O6S B2992281 Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-32-4](/img/structure/B2992281.png)
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,4-d]pyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the amine and ester groups might be involved in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. The structure of the compound allows for spectroscopic analysis and in silico studies, such as molecular docking and MD simulation, to explore its potency against cancer, particularly breast cancer. It has shown a more negative value of binding free energy compared to tamoxifen, suggesting cytotoxic activity potency through ERα inhibition .
Organic Synthesis
The compound serves as a precursor in organic synthesis, particularly in the synthesis of hybrid compounds. It has been used in a linker mode approach under reflux conditions to create new hybrid compounds with potential biological activities .
Computational Drug Discovery
Computational approaches have been applied to this compound to predict its biological activity. Molecular docking and MD simulation are used to assess its interaction with biological targets, which is crucial in the early stages of drug discovery .
Molecular Hybridization
The compound is involved in molecular hybridization studies. It represents a class of compounds that can be synthesized to explore their potential uses, especially in the field of anticancer drug discovery research .
In Silico Study for ERα Inhibition
In silico studies have predicted that the compound could act as an ERα inhibitor, which is a valuable target in the treatment of hormone-responsive breast cancer. This suggests its use in developing new therapeutic agents .
Green Chemistry
The synthesis of this compound follows principles of green chemistry, which emphasizes the use of environmentally benign substances and processes. The methodologies applied in its preparation have good green metrics, indicating a sustainable approach to chemical synthesis .
Catalysis Research
Research into new catalytic protocols for the synthesis of organic compounds includes the use of this compound. It has been involved in studies exploring the Michael addition of N-heterocycles to chalcones, which is significant for creating bioactive compounds .
Bioactive Compound Development
The compound is a candidate for the development of bioactive compounds due to its structural characteristics. It has been part of studies aiming to create compounds with a variety of biological effects, such as fungicidal, bactericidal, and herbicidal properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-4-33-25(31)21-19-14-35-23(26-22(29)15(2)34-18-8-6-5-7-9-18)20(19)24(30)28(27-21)16-10-12-17(32-3)13-11-16/h5-15H,4H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNMKNMVHINGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)OC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.